2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide
Description
2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 2 and an acetamide linker connected to a 1H-indol-6-yl moiety. The compound’s structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors. The fluorine atom on the phenyl ring likely enhances metabolic stability and binding affinity through hydrophobic interactions and electron-withdrawing effects .
Properties
Molecular Formula |
C19H14FN3OS |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C19H14FN3OS/c20-14-4-1-13(2-5-14)19-23-16(11-25-19)10-18(24)22-15-6-3-12-7-8-21-17(12)9-15/h1-9,11,21H,10H2,(H,22,24) |
InChI Key |
MCTDBTDZQQWTJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)NC(=O)CC3=CSC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of Compound 11a involves several steps. One of the synthetic routes is as follows:
- Start with the reaction of a suitable precursor (e.g., 2-(4-benzoyl-2-bromo-phenoxy) acetic acid) with the indole derivative.
- Introduce the thiazole ring by reacting the intermediate with thionyl chloride and triethylamine.
- Finally, acetylate the resulting compound to obtain Compound 11a.
- Solvent: 1,4-dioxane
- Reagents: 2-(4-benzoyl-2-bromo-phenoxy) acetic acid, thionyl chloride, triethylamine
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for large-scale synthesis.
Chemical Reactions Analysis
Compound 11a can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
- Oxidation: Use oxidizing agents like potassium permanganate or chromic acid.
- Reduction: Employ reducing agents such as lithium aluminum hydride.
- Substitution: React with nucleophiles (e.g., amines) to form substituted derivatives.
Major products formed from these reactions include modified versions of Compound 11a with altered functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with structures similar to 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide exhibit significant anticancer activity.
Mechanism of Action :
- Induces apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
Case Studies :
- In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values around 10 µM.
- HCT116 (colon cancer) : IC50 values around 12 µM.
Antimicrobial Properties
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that the compound may be effective in treating infections caused by these pathogens.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Synthesis and Reaction Pathways
The synthesis of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide typically involves multi-step organic reactions:
- Formation of Thiazole Ring : Cyclization reactions involving fluorobenzene derivatives and thioamides.
- Coupling Reactions : Attachment of the indole moiety through various coupling methods.
- Purification Techniques : High-throughput synthesis and chromatography are often employed to optimize yield and purity.
Mechanism of Action
Compound 11a likely exerts its effects through specific molecular targets. For instance, in silico studies suggest that it interacts with FtsZ, a key protein involved in bacterial cell division. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Heterocyclic Core Variations: The target compound’s 1,3-thiazole core is distinct from benzothiazole () or dihydroimidazo-thiazole () systems. Thiazole derivatives are often favored for their planar structure and ability to engage in π-π stacking or hydrogen bonding .
Substituent Effects: Fluorine substitution at the phenyl ring is a recurring motif (e.g., 1c, MBG, ), likely improving metabolic stability and target affinity .
Carbamoyl derivatives like 1c () are intermediates in anticancer agent synthesis, implying that the target compound’s indole-thiazole structure could be optimized for cytotoxicity .
Research Findings and Structural Validation
- Crystallographic Data : While direct data for the target compound are lacking, analogs such as those in were characterized using X-ray crystallography, often employing SHELX software for refinement . This suggests that the target compound’s structure could be validated similarly.
- Synthetic Routes : and outline methods for synthesizing fluorophenyl-thiazole acetamides, typically involving condensation reactions or thiourea cyclization, which may apply to the target compound .
Biological Activity
The compound 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide is a novel thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and research findings related to this compound, emphasizing its pharmacological relevance.
Synthesis
The synthesis of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide typically involves the reaction of 4-fluorophenyl and indole derivatives under specific conditions that favor thiazole formation. The synthetic pathway includes key intermediates that are characterized using spectral data such as IR, NMR, and mass spectrometry.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties . For instance, it has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 2 µg/mL . The compound's structural features contribute to its ability to disrupt bacterial cell wall synthesis.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 2 | Effective |
| Escherichia coli | 8 | Moderate |
| Candida albicans | 16 | Moderate |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits promising anticancer activity , particularly against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The IC50 values for these cell lines range from 20 µM to 30 µM, indicating moderate efficacy in inhibiting cell proliferation .
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| A549 | 25 | Moderate |
| Caco-2 | 20 | Moderate |
The biological activity of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide is believed to involve multiple mechanisms:
- Inhibition of DNA Synthesis: The compound may interfere with DNA replication in cancer cells.
- Cell Cycle Arrest: Studies indicate that it can induce cell cycle arrest at the G2/M phase, leading to apoptosis in sensitive cancer cell lines.
- Disruption of Bacterial Cell Wall: Its thiazole structure is hypothesized to play a crucial role in disrupting bacterial cell wall integrity.
Case Studies
Several case studies have been documented regarding the effectiveness of this compound:
- A study conducted on Staphylococcus aureus showed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly .
- In a comparative study against standard antibiotics, the compound exhibited synergistic effects when combined with ciprofloxacin, enhancing its antibacterial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
